Home > Products > Screening Compounds P81495 > Spiro[3.5]non-7-en-6-one
Spiro[3.5]non-7-en-6-one - 221342-49-0

Spiro[3.5]non-7-en-6-one

Catalog Number: EVT-511878
CAS Number: 221342-49-0
Molecular Formula: C9H12O
Molecular Weight: 136.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Spiro[3.5]nonane-6,8-dione

Compound Description: Spiro[3.5]nonane-6,8-dione is a cyclic diketone. It is synthesized from spiro[3.5]non-7-en-6-one through a two-step process involving epoxidation with sodium perborate and a palladium-catalyzed rearrangement. This process is considered safer than traditional methods employing hydrogen peroxide. []

Relevance: Spiro[3.5]nonane-6,8-dione is structurally related to spiro[3.5]non-7-en-6-one through the addition of an oxygen atom to form a second ketone functionality at the 8-position and the reduction of the double bond at the 7-position. []

Spiro[3.5]non-7-en-6-one epoxide

Compound Description: This compound, not given a specific name in the provided text, is formed as an intermediate in the synthesis of spiro[3.5]nonane-6,8-dione. It is generated through the epoxidation of spiro[3.5]non-7-en-6-one with sodium perborate. []

Relevance: Spiro[3.5]non-7-en-6-one epoxide is a direct derivative of spiro[3.5]non-7-en-6-one, formed by the epoxidation of the double bond at the 7-position. []

Source and Classification

Spiro[3.5]non-7-en-6-one is synthesized primarily in laboratory settings and has been the subject of various studies due to its potential applications in organic synthesis and medicinal chemistry. Its classification as a spirocyclic compound places it among other similar structures that exhibit unique reactivity patterns and biological activities.

Synthesis Analysis

The synthesis of spiro[3.5]non-7-en-6-one typically involves the dialkylation of an activated carbon center. One common synthetic route includes the reaction of a 1,3-dihalide with a suitable nucleophile under basic conditions, which facilitates the formation of two new carbon-carbon bonds, creating the spirocyclic core .

Methods of Synthesis

  1. Dialkylation Method:
    • Reagents: 1,3-dihalides and nucleophiles (e.g., alkyl lithium or Grignard reagents).
    • Conditions: Basic conditions are maintained to promote nucleophilic attack.
  2. Continuous Flow Synthesis:
    • This industrial method enhances efficiency and yield by using automated systems that control reaction parameters precisely .
  3. Alternative Synthetic Routes:
    • Other methods may include cyclization reactions involving acrylates or dicarboxylates, which have been reported in literature for similar compounds .
Molecular Structure Analysis

The molecular structure of spiro[3.5]non-7-en-6-one features a distinct spiro arrangement, with two rings interconnected at a single carbon atom. The presence of a ketone functional group contributes to its reactivity.

Structural Data

  • Molecular Formula: C11H16OC_{11}H_{16}O
  • Molecular Weight: Approximately 168.25 g/mol
  • Key Features:
    • Spirocyclic framework
    • Enone functional group (conjugated double bond with a carbonyl)

The rigidity and compactness of its structure enhance its potential as a scaffold for drug design, allowing for specific interactions with biological targets .

Chemical Reactions Analysis

Spiro[3.5]non-7-en-6-one can undergo various chemical reactions:

  1. Oxidation Reactions:
    • Common oxidizing agents include potassium permanganate and chromium trioxide.
    • Products may include spirocyclic ketones or carboxylic acids.
  2. Reduction Reactions:
    • Reducing agents like lithium aluminum hydride can convert the ketone group to an alcohol.
  3. Nucleophilic Substitution Reactions:
    • These can occur at the spirocyclic carbon, often facilitated by strong bases or nucleophiles such as Grignard reagents.

Reaction Conditions

  • Oxidation Agents: Potassium permanganate, chromium trioxide.
  • Reduction Agents: Lithium aluminum hydride, sodium borohydride.
  • Substitution Conditions: Strong bases (e.g., sodium hydride) are often used .
Mechanism of Action

The mechanism by which spiro[3.5]non-7-en-6-one exerts its biological effects is primarily through interactions with specific molecular targets such as enzymes or receptors in medicinal chemistry applications. The compound's spirocyclic structure enhances its stability and specificity, making it an attractive candidate for drug development.

Interaction Dynamics

The binding interactions may modulate the activity of target proteins, influencing various biochemical pathways. The unique spatial arrangement allows for selective binding, which is crucial in designing effective pharmaceuticals .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a clear liquid.
  • Boiling Point: Specific boiling point data may vary based on purity but generally falls within typical ranges for similar compounds.

Chemical Properties

  • Solubility: Soluble in organic solvents like ethanol and dichloromethane.
  • Reactivity: Exhibits typical reactivity patterns associated with enones, including electrophilic additions and conjugate additions.

Safety Information

Spiro[3.5]non-7-en-6-one is classified as a combustible liquid and may cause skin irritation, serious eye irritation, and respiratory issues upon exposure .

Applications

Spiro[3.5]non-7-en-6-one has several noteworthy applications across various fields:

  1. Organic Chemistry:
    • Serves as a building block in synthesizing complex organic molecules.
    • Acts as a chiral ligand in asymmetric synthesis.
  2. Biological Applications:
    • Investigated for potential antimicrobial and anticancer properties.
    • Explored in drug development for targeting specific biological pathways.
  3. Industrial Applications:
    • Utilized in developing advanced materials such as polymers and catalysts .
  4. Research Applications:
    • Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic methodologies .
Biosynthetic Pathways and Natural Occurrence

Role in Meroterpenoid Lactone Biosynthesis in Cryptocarya laevigata

Cryptocarya laevigata is a prolific source of architecturally unique meroterpenoids termed cryptolaevilactones (CLs A-L). These compounds hybridize monoterpene precursors with polyketide-derived lactone units, incorporating the spiro[3.5]nonane core as a key structural motif. Isolation studies confirm that Spiro[3.5]non-7-en-6-one acts as the immediate precursor for the spirocyclic moiety in these metabolites. During biosynthesis, the enone system undergoes regioselective Michael addition by nucleophilic polyketide intermediates, facilitating lactone ring formation [2] [5].

Structural characterization reveals that cryptolaevilactones exhibit variability in stereochemistry and oxidation patterns. For instance, CLs A-F possess trans-configured substituents at C-11 and C-12, whereas cryptolaevilactone L (CL-6) displays a rare cis orientation. This stereochemical divergence significantly influences their three-dimensional conformation and biological activity profiles [5]. The consistent presence of the spiro[3.5]nonenyl unit across this metabolite class underscores its biochemical stability and role as a scaffold for further functionalization.

Table 1: Structural Features of Cryptolaevilactones Derived from Spiro[3.5]non-7-en-6-one

CompoundSubstituent ConfigurationKey Functional GroupsBioactivity Highlights
Cryptolaevilactones A-F11,12-transδ-Lactone, styryl moietyCytotoxic, antiproliferative
Cryptolaevilactone G11,12-transδ-Lactone, conjugated dieneModerate antimicrobial activity
Cryptolaevilactone L11,12-cisLinear δ-lactoneEnhanced selective cytotoxicity
Cryptolaevilactone MSynthetic analogLinear δ-lactone, allyl groupValidated via total synthesis [5]

Hetero [2 + 2] Cycloaddition Mechanisms for Spiro[3.5]nonenyl Moiety Formation

The biosynthetic origin of the spiro[3.5]nonene skeleton involves a proposed intramolecular hetero [2+2] cycloaddition. This process merges a monoterpenoid diene system with an activated carbonyl group (likely ketone or aldehyde) derived from polyketide metabolism. Computational and biomimetic studies suggest a concerted, stereospecific reaction pathway proceeding through a twisted transition state, which aligns with the observed trans dominance in natural isolates [5].

Alternative routes include pinacol-like rearrangements, demonstrated in synthetic models of cryptolaevilactones. These involve acid-catalyzed ring expansion of cyclobutanol intermediates generated from epoxy-polyene precursors. The rearrangement proceeds with retention of stereochemistry at the spiro center, explaining the enantiopurity of natural isolates [2]. Key evidence supporting this mechanism includes:

  • Stereochemical fidelity: Synthetic spiro[3.5]nonan-6-ones generated via rearrangement mirror the configuration of natural CLs.
  • Biomimetic feasibility: Mild acidic conditions (compatible with plant enzymatic environments) promote efficient ring expansion [2] [6].

Figure 1: Proposed Biosynthetic Pathway via [2+2] Cycloaddition and Rearrangement

Step 1: Epoxidation of linear polyene-terpenoid precursor  Step 2: Acid-catalyzed epoxide opening → Cyclobutanol formation  Step 3: Pinacol rearrangement → Spiro[3.5]nonan-7-en-6-one core  

Comparative Analysis of δ-Lactone Derivatives in Lauraceae Family

Spiro[3.5]non-7-en-6-one-derived δ-lactones exhibit notable structural diversity across the Lauraceae. Cryptocarya laevigata metabolites predominantly feature unsaturated lactones fused to the spirocycle at C-6/C-7, whereas C. concinna produces arylalkenyl lactones lacking the spiro junction but retaining bioactivity. Key differentiating factors include:

  • Substitution patterns: C. laevigata CLs incorporate styryl groups (e.g., CL-D) or ionone-derived chains (e.g., CL-8), enhancing hydrophobic interactions with biological targets.
  • Lactone geometry: trans-Lactones dominate in CLs, improving membrane permeability compared to cis-configured analogs from related species.
  • Bioactivity correlation: Spiro-containing CLs exhibit superior cytotoxicity (e.g., against HCT116 colon carcinoma, IC₅₀ ~1.88–3.75 μM) versus linear lactones [4] [5].

Table 2: δ-Lactone Structural Diversity in Lauraceae Meroterpenoids

SpeciesRepresentative MetaboliteCore StructureLactone ConfigurationReported Bioactivity
Cryptocarya laevigataCryptolaevilactone ASpiro[3.5]nonene + δ-lactonetransAntiproliferative (IC₅₀: 2.5 μM)
Cryptocarya laevigataCryptolaevilactone LSpiro[3.5]nonene + linear lactonecisSelective cytotoxicity
Cryptocarya concinnaConcinnalactone A*Linear arylalkenyl lactonetransModerate cytotoxicity
Cryptocarya brachythyrsaBrachylactone B*Fused bicyclic δ-lactonecisAntimicrobial

*Isolated structures cited in CL studies [4] [5]

Biosynthetic efficiency may explain the prevalence of spirocyclic lactones in C. laevigata: the constrained spiro scaffold reduces conformational entropy, facilitating enantioselective enzymatic processing. This contrasts with metabolically costlier polycyclizations in related taxa.

Concluding Remarks

Spiro[3.5]non-7-en-6-one exemplifies nature’s ingenuity in generating chemical complexity via cycloadditions and rearrangements. Its role as a linchpin in cryptolaevilactone biosynthesis underscores the interplay between scaffold rigidity and bioactivity. Future research should prioritize heterologous expression of biosynthetic gene clusters from Cryptocarya species to elucidate the precise enzymology governing spirocycle formation.

Properties

CAS Number

221342-49-0

Product Name

Spiro[3.5]non-7-en-6-one

IUPAC Name

spiro[3.5]non-6-en-8-one

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

InChI

InChI=1S/C9H12O/c10-8-3-1-4-9(7-8)5-2-6-9/h1,3H,2,4-7H2

InChI Key

WBMWURFLKPUABN-UHFFFAOYSA-N

SMILES

C1CC2(C1)CC=CC(=O)C2

Canonical SMILES

C1CC2(C1)CC=CC(=O)C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.